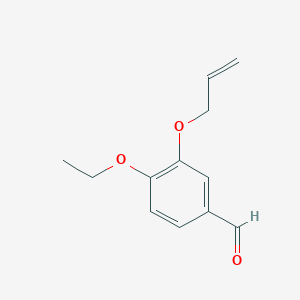

4-Ethoxy-3-(prop-2-en-1-yloxy)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-3-prop-2-enoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-3-7-15-12-8-10(9-13)5-6-11(12)14-4-2/h3,5-6,8-9H,1,4,7H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJJOLRKMKVHFDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=O)OCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization

Retrosynthetic Analysis for 4-Ethoxy-3-(prop-2-en-1-yloxy)benzaldehyde

A retrosynthetic analysis of the target molecule reveals several potential synthetic pathways. The primary disconnections involve the carbon-oxygen bonds of the ether linkages and the carbon-carbon bond of the aldehyde group to the aromatic ring.

Alternatively, one could envision a route starting from a less functionalized precursor, such as catechol, and subsequently introducing the aldehyde group. However, this approach adds complexity due to the need for regioselective formylation.

Strategies for Selective O-Alkylation of Substituted Phenols

The key to a successful synthesis of this compound from protocatechuic aldehyde lies in the differential reactivity of the two phenolic hydroxyl groups. The hydroxyl group at the C4 position is generally more acidic and thus more readily deprotonated and alkylated than the hydroxyl group at the C3 position. This difference in acidity can be exploited to achieve regioselective alkylation.

The introduction of the prop-2-en-1-yloxy (allyl) group can be achieved through Williamson ether synthesis, reacting the phenoxide with an allyl halide (e.g., allyl bromide). To achieve selective allylation at the C3 position, the more reactive C4 hydroxyl group must first be protected or the reaction conditions must be carefully controlled.

A more direct approach involves the selective allylation of 3,4-dihydroxybenzaldehyde (B13553). While some studies have reported low yields (around 40%) for the 4-allyloxy-3-hydroxybenzaldehyde isomer, careful selection of the base and solvent system can improve selectivity. nih.govmdpi.com

Similar to allylation, the ethoxy group can be introduced via Williamson ether synthesis using an ethylating agent such as ethyl iodide or diethyl sulfate. When starting from 3,4-dihydroxybenzaldehyde, selective ethoxylation at the C4 position is generally favored due to its higher acidity.

A common procedure involves dissolving the substituted phenol (B47542) in a suitable solvent like dimethylformamide (DMF) or acetone, followed by the addition of a base (e.g., potassium carbonate, sodium bicarbonate) and the ethylating agent. nih.govnih.gov The reaction mixture is typically heated to facilitate the reaction.

Introduction and Functional Group Interconversion of the Aldehyde Moiety

While starting from protocatechuic aldehyde is a common strategy, alternative routes involve the introduction of the aldehyde group at a later stage. One such method is the formylation of a pre-functionalized phenol. Various formylation methods exist, including the Vilsmeier-Haack, Reimer-Tiemann, and Duff reactions. However, these reactions can suffer from issues with regioselectivity and may require harsh conditions. orgsyn.org

For instance, the ortho-formylation of phenols can be achieved with high regioselectivity using MgCl₂, triethylamine, and paraformaldehyde. orgsyn.org This could be a viable strategy if starting from a 4-ethoxy-3-(prop-2-en-1-yloxy)benzene precursor.

Another approach is the oxidation of a corresponding benzyl (B1604629) alcohol. If a synthetic route provides 4-ethoxy-3-(prop-2-en-1-yloxy)benzyl alcohol, a mild oxidizing agent like manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC) could be employed to furnish the desired aldehyde.

Investigation of Catalytic Systems for Etherification and Aldehyde Formation

To enhance the sustainability and efficiency of the synthesis, the use of catalytic systems is highly desirable. For the etherification steps, phase-transfer catalysts can be employed to facilitate the reaction between the phenoxide and the alkyl halide, often leading to higher yields and milder reaction conditions.

In recent years, metal-catalyzed C-O coupling reactions have emerged as powerful tools for ether synthesis. liv.ac.uk For instance, nickel-catalyzed etherification of aryl electrophiles with alcohols under light promotion presents a modern alternative to traditional methods. liv.ac.uk Acid zeolites have also been investigated as catalysts for the etherification of glycols with alcohols, suggesting their potential applicability in phenol alkylation. researchgate.net

For aldehyde formation, catalytic oxidation of benzyl alcohols using transition metal catalysts (e.g., palladium, ruthenium) with a suitable oxidant (e.g., oxygen, hydrogen peroxide) offers a greener alternative to stoichiometric oxidizing agents.

Comparative Analysis of Synthetic Routes (e.g., atom economy, sustainability metrics, yield optimization)

Several synthetic routes to this compound can be proposed and compared based on key metrics.

Route A: Sequential Alkylation of Protocatechuic Aldehyde

Selective ethoxylation of 3,4-dihydroxybenzaldehyde at the C4 position.

Allylation of the resulting 4-ethoxy-3-hydroxybenzaldehyde (B1346586) at the C3 position.

This is arguably the most straightforward approach. The selectivity in the first step is driven by the higher acidity of the 4-hydroxyl group.

Route B: Sequential Alkylation of Protocatechuic Aldehyde (reversed)

Selective allylation of 3,4-dihydroxybenzaldehyde at the C4 position.

Ethoxylation of the resulting 4-allyloxy-3-hydroxybenzaldehyde at the C3 position.

This route is also feasible, but the initial selective allylation might be less efficient than ethoxylation.

Route C: Formylation of a Pre-formed Ether

Synthesis of 1-ethoxy-2-(prop-2-en-1-yloxy)benzene from catechol.

Formylation of the resulting ether to introduce the aldehyde group.

This route avoids the challenges of selective alkylation of a dihydroxybenzaldehyde but introduces the difficulty of controlling the regioselectivity of the formylation step.

| Metric | Route A | Route B | Route C |

| Starting Material | Protocatechuic aldehyde | Protocatechuic aldehyde | Catechol |

| Key Challenge | Regioselective alkylation | Regioselective alkylation | Regioselective formylation |

| Potential Yield | Moderate to High | Moderate | Moderate |

| Atom Economy | Good | Good | Moderate |

| Sustainability | Good (renewable starting material) | Good (renewable starting material) | Moderate |

Interactive Data Table: Comparison of Synthetic Routes Note: The values presented are qualitative assessments based on general chemical principles and may vary depending on specific reaction conditions.

Detailed Research Findings:

The concept of atom economy is crucial for evaluating the sustainability of a synthetic route. libretexts.orgthesciencehive.co.ukresearchgate.netprimescholars.com Routes A and B, which primarily involve substitution reactions, generally have a better atom economy than Route C, which may involve protecting groups or formylation reagents that are not fully incorporated into the final product.

Yield optimization for these routes would involve a systematic study of reaction parameters such as the choice of base, solvent, temperature, and reaction time for the etherification steps. For Route C, optimization of the formylation reaction to favor the desired isomer would be critical.

Based on the current scientific literature available, specific stereoselective synthesis approaches for analogues of this compound have not been reported. While general methods for the asymmetric synthesis of related benzaldehyde (B42025) derivatives and other chiral compounds exist, direct application to the structural framework of this compound analogues is not documented.

Therefore, this section is not applicable at this time.

Chemical Reactivity and Mechanistic Investigations

Transformations of the Prop-2-en-1-yloxy (Allyloxy) Moiety

The allyloxy group provides a second site of reactivity, primarily centered around the carbon-carbon double bond. This moiety can participate in a range of transformations, including metathesis and radical-mediated reactions.

Olefin metathesis, a Nobel prize-winning reaction, utilizes metal catalysts (typically containing ruthenium or molybdenum) to break and reform carbon-carbon double bonds. While specific literature on olefin metathesis with 4-Ethoxy-3-(prop-2-en-1-yloxy)benzaldehyde is unavailable, the terminal alkene of the allyloxy group makes it a potential substrate for various metathesis reactions, such as cross-metathesis with other olefins or ring-closing metathesis if another alkene is present in the molecule. Such reactions would offer a pathway to more complex molecular architectures.

The allyloxy group can be involved in radical-mediated reactions. For instance, radical cascade cyclizations are a known strategy for synthesizing substituted chroman-4-ones from o-allyloxybenzaldehydes. However, this specific reaction pathway is dependent on the ortho positioning of the allyloxy group relative to the aldehyde, which is not the case in the title compound (meta-position).

Nevertheless, the allyl group itself is a key intermediate in radical chemistry. Allylic C-H bonds can be functionalized through pathways involving the formation of a resonance-stabilized allyl radical. These reactions can lead to various transformations, including additions and cyclizations, offering a potential, though unexplored, avenue for the functionalization of this compound.

"Click Chemistry" Analogues (e.g., thiol-ene, or strategies for propargylic derivatives for azide-alkyne cycloaddition)

The presence of the allyl group in this compound opens avenues for its use in "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules.

Thiol-Ene Reaction: The terminal alkene of the allyloxy group is an ideal substrate for the thiol-ene reaction, a free-radical mediated coupling that forms a thioether linkage. This reaction is known for its high efficiency, stereoselectivity, and tolerance of various functional groups, classifying it as a click reaction. ntu.edu.sgwikipedia.orgchem-station.com The reaction proceeds via an anti-Markovnikov addition of a thiol to the alkene, initiated by light or a radical initiator. wikipedia.orgillinois.edu The thiyl radical adds to the terminal carbon of the double bond, forming a more stable secondary carbon-centered radical, which then abstracts a hydrogen from another thiol molecule to propagate the chain. illinois.edu This high chemoselectivity allows the alkene to react without affecting the sensitive aldehyde group or the aromatic ring, making it a robust method for conjugation and material functionalization. chem-station.com

Strategies for Propargylic Derivatives for Azide-Alkyne Cycloaddition: The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a 1,2,3-triazole is a cornerstone of click chemistry. To utilize this compound in this reaction, the allyl group must first be converted into a propargyl (prop-2-yn-1-yl) group. A common strategy involves a two-step sequence: isomerization of the allyl ether to the corresponding prop-1-en-1-yl ether, followed by bromination and dehydrobromination to install the alkyne. More direct methods for synthesizing propargyl ethers from phenols, such as reacting the parent phenol (B47542) with propargyl bromide in the presence of a base like potassium carbonate, are well-established. google.com This approach could be applied to 4-ethoxy-3-hydroxybenzaldehyde (B1346586) to directly synthesize the corresponding propargyl ether, 4-Ethoxy-3-(prop-2-yn-1-yloxy)benzaldehyde. This propargylic derivative serves as a key building block, ready for coupling with various azide-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). researchgate.netrsc.org Such strategies enable the modular construction of complex molecules with diverse functionalities. nih.govmdpi.comresearchgate.net

Rearrangement Reactions (e.g., Claisen rearrangement)

The allyloxyaryl motif makes this compound a prime candidate for the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. This organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement occurs upon heating, converting the allyl aryl ether into an ortho-allyl phenol. organic-chemistry.org

For this specific molecule, the allyl group is expected to migrate exclusively to the C-2 position of the benzene (B151609) ring, which is ortho to the allyloxy group and adjacent to the aldehyde. Theoretical and experimental studies on substituted allyl aryl ethers have shown that the regioselectivity is highly predictable. acs.orgresearchgate.net The reaction proceeds through a concerted, cyclic transition state, leading to the formation of 2-allyl-4-ethoxy-3-hydroxybenzaldehyde. organic-chemistry.orgrsc.org Following the rearrangement, a rapid tautomerization of the intermediate cyclohexadienone restores the aromaticity of the ring. masterorganicchemistry.com The presence of the ethoxy and aldehyde groups on the ring can influence the reaction rate but is not expected to alter the regiochemical outcome, as the ortho position (C-2) is unsubstituted and available for migration. rsc.orguq.edu.au This rearrangement provides a direct route to introduce an allyl group onto the benzene ring ortho to a hydroxyl group, a common structural motif in natural products and other complex organic molecules. rsc.org

Reactivity of the Ether Linkages

The molecule possesses two distinct ether linkages—an ethoxy group and an allyloxy group—whose differential reactivity can be exploited for selective transformations.

Selective Ether Cleavage Reactions

The selective cleavage of one ether group in the presence of the other is a significant challenge that enables stepwise functionalization of the molecule.

Selective Deallylation: The allyloxy group can be cleaved under conditions that leave the more robust ethoxy group intact. Palladium(0)-catalyzed methods are particularly effective for the deprotection of allyl ethers. organic-chemistry.org Reagents such as tert-butyllithium (B1211817) can also induce cleavage of allylic ethers at low temperatures, likely via an SN2' mechanism. organic-chemistry.org Another mild and selective method involves using iodine in polyethylene (B3416737) glycol, which chemoselectively deallylates aryl allyl ethers at room temperature. rsc.org This selectivity arises from the unique reactivity of the allyl group, which can be activated by transition metals or undergo specific radical or elimination pathways not available to the saturated ethyl group. researchgate.net

Selective De-ethylation: Cleaving the ethoxy group while preserving the allyloxy group is more challenging. Strong ether-cleaving reagents like boron tribromide (BBr₃) or acid systems like aluminum chloride with sodium iodide (AlCl₃-NaI) would likely cleave both ethers. tandfonline.com However, some methods show selectivity based on the steric and electronic nature of the alkyl group. For instance, certain methodologies for demethylating aryl methyl ethers, such as those using stabilized 2-iodoxybenzoic acid or modified aluminum halide systems with scavengers, have shown tolerance for other functional groups, including allyl moieties. rsc.org Applying these principles could potentially lead to conditions for the selective cleavage of the ethoxy group.

Transetherification Studies

Transetherification, the exchange of an alkoxy group on a molecule with an alcohol from the solvent or reagent, can be a potential reaction pathway under specific catalytic conditions. While no direct studies on this compound are available, research on related lignin (B12514952) model compounds demonstrates the feasibility of this reaction. For example, the transetherification of guaiacol (B22219) (2-methoxyphenol) to o-ethoxyphenol has been achieved using catalysts like γ-Al₂O₃ in supercritical ethanol (B145695). This suggests that under forcing conditions with a large excess of another alcohol, either the ethoxy or allyloxy group could potentially be exchanged. The relative reactivity would depend on the stability of the carbocationic intermediate or the transition state of the SN2-type displacement on the respective alkyl group.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring

The substitution pattern on the benzaldehyde (B42025) ring dictates its reactivity towards electrophiles and nucleophiles.

Directing Effects: Both the ethoxy and allyloxy groups are strong activators that direct incoming electrophiles to the positions ortho and para to themselves. The C-5 position is ortho to the ethoxy group and para to the allyloxy group, making it the most electronically enriched and sterically accessible site for electrophilic attack. The C-6 position is ortho to the allyloxy group but is more sterically hindered by the adjacent aldehyde. The C-2 position is ortho to the allyloxy group and is also a potential site, though often less favored than C-5. Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are strongly predicted to occur at the C-5 position. libretexts.org Studies on the nitration of related compounds like vanillin (B372448) confirm that substitution occurs ortho to the hydroxyl group (analogous to the allyloxy position) and para to the methoxy (B1213986) group (analogous to the ethoxy position). nih.gov

| Substituent | Position | Type | Directing Effect |

| -CHO | 1 | Deactivating | Meta |

| -O-allyl | 3 | Activating | Ortho, Para |

| -O-ethyl | 4 | Activating | Ortho, Para |

Predicted Site of Electrophilic Attack: Position C-5 is the most favored due to the combined activating effects of the two alkoxy groups and lower steric hindrance.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is generally unfavorable on electron-rich aromatic rings. wikipedia.org The presence of two strong electron-donating alkoxy groups makes the ring highly nucleophilic and thus resistant to attack by external nucleophiles. masterorganicchemistry.com SNAr reactions typically require a good leaving group (like a halide) and strong electron-withdrawing groups (like nitro groups) positioned ortho or para to the leaving group to stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.org Since this compound lacks these features, it is not expected to undergo SNAr reactions under standard conditions. masterorganicchemistry.com

Regio- and Chemoselectivity Studies in Complex Reaction Environments

The multifunctional nature of this compound makes it an excellent substrate for studying chemo- and regioselectivity. A key challenge in its synthetic transformations is to achieve reaction at one functional group without affecting the others.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. rsc.org For example, the reduction of the aldehyde group to an alcohol can be achieved with high chemoselectivity using reagents like sodium borohydride, which will not reduce the alkene of the allyl group or cleave the ether linkages. Conversely, reactions targeting the allyl group, such as the thiol-ene reaction or catalytic isomerization, can be performed under conditions that leave the aldehyde untouched. ntu.edu.sgnih.gov Protecting group strategies can also be employed to temporarily mask a reactive site, such as converting the aldehyde to an acetal, to allow for less selective reactions to be performed elsewhere in the molecule. youtube.com

Regioselectivity: This is crucial in reactions involving the aromatic ring or the allyl group. As discussed, electrophilic aromatic substitution is expected to be highly regioselective, favoring the C-5 position due to the synergistic directing effects of the alkoxy groups. libretexts.org Similarly, the Claisen rearrangement shows high regioselectivity, exclusively forming the C-2 allylated product. researchgate.net In reactions like the thiol-ene addition, the anti-Markovnikov regioselectivity is a well-established outcome driven by the formation of the more stable radical intermediate. wikipedia.org Understanding and controlling these selective processes are fundamental to harnessing the synthetic potential of this complex molecule. ntu.edu.sgrsc.org

Derivatization and Analogue Synthesis for Advanced Scaffolds

Synthesis of Chalcone (B49325) Derivatives and Related α,β-Unsaturated Carbonyl Compounds

The most prominent application of 4-Ethoxy-3-(prop-2-en-1-yloxy)benzaldehyde in synthetic chemistry is its use as an aldehydic precursor for the synthesis of chalcones and other related α,β-unsaturated carbonyl compounds. Chalcones, which are characterized by a 1,3-diaryl-2-propen-1-one core structure, are synthesized through the Claisen-Schmidt condensation reaction. nih.gov This reaction involves the base- or acid-catalyzed condensation of an aromatic aldehyde with an aryl ketone. nih.govresearchgate.netnih.gov

In a typical base-catalyzed synthesis, this compound is treated with a substituted acetophenone (B1666503) in an alcoholic solvent, such as ethanol (B145695), in the presence of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). nih.govthepharmajournal.com The reaction proceeds via an aldol (B89426) condensation mechanism, followed by dehydration to yield the thermodynamically stable E-isomer of the chalcone. univ-ovidius.ro The presence of the α,β-unsaturated carbonyl moiety makes these derivatives valuable intermediates for further synthetic transformations. nih.govpkusz.edu.cnrsc.org

The versatility of the Claisen-Schmidt condensation allows for the creation of a diverse library of chalcone derivatives by varying the acetophenone reactant.

Table 1: Examples of Chalcone Derivatives Synthesized from this compound

| Acetophenone Reactant | Resulting Chalcone Product Name |

|---|---|

| Acetophenone | 1-Phenyl-3-(4-ethoxy-3-(prop-2-en-1-yloxy)phenyl)prop-2-en-1-one |

| 4'-Methylacetophenone | 1-(p-Tolyl)-3-(4-ethoxy-3-(prop-2-en-1-yloxy)phenyl)prop-2-en-1-one |

| 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)-3-(4-ethoxy-3-(prop-2-en-1-yloxy)phenyl)prop-2-en-1-one |

| 4'-Chloroacetophenone | 1-(4-Chlorophenyl)-3-(4-ethoxy-3-(prop-2-en-1-yloxy)phenyl)prop-2-en-1-one |

| 2-Acetylnaphthalene | 1-(Naphthalen-2-yl)-3-(4-ethoxy-3-(prop-2-en-1-yloxy)phenyl)prop-2-en-1-one |

Preparation of Nitrogen-Containing Heterocyclic Compounds (e.g., pyridines, pyrazoles) from the Compound

The chalcone derivatives synthesized from this compound are excellent precursors for the synthesis of various nitrogen-containing heterocyclic compounds. univ-ovidius.ro The reactive α,β-unsaturated carbonyl system is particularly amenable to cyclization reactions with binucleophilic reagents.

Pyrazoles and Pyrazolines: A common and straightforward route to five-membered heterocycles is the reaction of chalcones with hydrazine (B178648) and its derivatives. thepharmajournal.com Treatment of a chalcone derived from this compound with hydrazine hydrate (B1144303) in a solvent like ethanol or acetic acid leads to the formation of pyrazoline derivatives. nih.govresearchgate.netelifesciences.org The reaction proceeds through an initial Michael addition of the hydrazine to the enone system, followed by intramolecular cyclization and dehydration. If a substituted hydrazine, such as phenylhydrazine, is used, N-substituted pyrazolines are obtained. researchgate.net These pyrazolines can be subsequently oxidized to the corresponding aromatic pyrazoles.

Pyridines: The chalcone scaffold can also be utilized to construct six-membered heterocyclic rings like pyridines. pensoft.netnih.gov Various synthetic strategies can be employed, often involving the reaction of the α,β-unsaturated ketone with a compound that can provide the remaining atoms for the pyridine (B92270) ring. For example, reaction with a β-enaminone or a compound containing an active methylene (B1212753) group in the presence of an ammonia (B1221849) source can lead to substituted pyridine derivatives.

Table 2: Synthesis of Heterocycles from Chalcone Derivatives

| Chalcone Derivative | Reagent(s) | Heterocyclic Product Class |

|---|---|---|

| 1-Aryl-3-(4-ethoxy-3-(prop-2-en-1-yloxy)phenyl)prop-2-en-1-one | Hydrazine Hydrate (NH₂NH₂·H₂O) | Pyrazoline |

| 1-Aryl-3-(4-ethoxy-3-(prop-2-en-1-yloxy)phenyl)prop-2-en-1-one | Phenylhydrazine (PhNHNH₂) | N-Phenylpyrazoline |

| 1-Aryl-3-(4-ethoxy-3-(prop-2-en-1-yloxy)phenyl)prop-2-en-1-one | Malononitrile, Ammonium Acetate | Dihydropyridine |

Design and Synthesis of Polyfunctionalized Building Blocks

This compound is inherently a polyfunctional molecule, and its derivatives expand this utility. The distinct reactivity of its functional groups—the aldehyde, the allyloxy side chain, and the aromatic ring—can be harnessed to create complex, polyfunctionalized building blocks for further synthetic endeavors.

Reactions of the Aldehyde Group: The aldehyde functionality can be easily transformed into a variety of other groups. It can be oxidized to a carboxylic acid, reduced to a primary alcohol, or converted into an imine or oxime. These transformations introduce new functionalities without altering the rest of the molecule.

Reactions of the Allyloxy Group: The terminal double bond of the prop-2-en-1-yloxy (allyl) group is a key site for modification. It can undergo a range of classic alkene reactions, such as epoxidation, dihydroxylation, ozonolysis, or hydroboration-oxidation, to introduce new oxygen-containing functional groups. It also serves as a handle for metal-catalyzed cross-coupling reactions or metathesis.

Reactions of the Chalcone Scaffold: Chalcones derived from the parent aldehyde are themselves versatile building blocks. The α,β-unsaturated ketone system can act as a Michael acceptor, allowing for the conjugate addition of nucleophiles to the β-position. nih.gov The carbonyl group can be reduced or reacted with organometallic reagents, and the double bond can be hydrogenated or epoxidized.

These selective transformations allow for the stepwise construction of highly functionalized molecules that can serve as key intermediates in the synthesis of complex natural products or other target molecules.

Creation of Dimeric or Polymeric Structures Utilizing the Compound as a Monomer

The functional groups within this compound and its derivatives provide opportunities for the creation of larger dimeric or polymeric structures.

Dimerization: Chalcone derivatives are known to undergo photodimerization upon irradiation with UV light. univ-ovidius.ro This reaction is a [2+2] cycloaddition involving the carbon-carbon double bonds of the enone system of two chalcone molecules. This process leads to the formation of a substituted cyclobutane (B1203170) ring, effectively creating a dimeric structure. The specific regio- and stereochemistry of the resulting cyclobutane dimer can be influenced by the reaction conditions and the substitution pattern on the chalcone. univ-ovidius.ro

Polymerization: The allyloxy group on the benzaldehyde (B42025) ring introduces a polymerizable unit. The terminal alkene can participate in polymerization reactions, most commonly via free-radical mechanisms, to form a polymer with a poly(allyl ether) backbone and pendant ethoxy-benzaldehyde moieties. While the radical polymerization of allyl monomers can sometimes be less efficient than that of vinyl monomers due to degradative chain transfer, it remains a viable route for creating novel polymeric materials. Furthermore, derivatization of the aldehyde group into another polymerizable function could lead to the formation of cross-linked polymers or copolymers with tailored properties.

Structure-Reactivity Relationship Studies of Novel Derivatives (focus on chemical aspects)

The chemical reactivity of derivatives of this compound, particularly the chalcones, is intrinsically linked to their molecular structure. Structure-reactivity relationship (SRR) studies focus on understanding how variations in the molecular framework influence chemical behavior.

Electronic Effects: The chalcone scaffold contains an α,β-unsaturated carbonyl system, which is a polarized Michael acceptor. The reactivity of the electrophilic β-carbon towards nucleophiles is heavily influenced by the electronic nature of the substituents on both aromatic rings.

The 4-ethoxy and 3-allyloxy groups on the benzaldehyde-derived ring are both electron-donating groups (EDGs) through resonance. These EDGs increase the electron density of the aromatic ring and, by extension, the conjugated system. This has the effect of reducing the electrophilicity of the β-carbon, making the chalcone less reactive towards Michael addition compared to an unsubstituted chalcone. nih.gov

Conversely, placing electron-withdrawing groups (EWGs), such as nitro or halogen groups, on the acetophenone-derived ring would increase the electrophilicity of the enone system by pulling electron density away from it. This would enhance the rate of nucleophilic attack at the β-position.

Steric Effects: The stereochemistry of the chalcone double bond is almost exclusively the trans or (E)-isomer, as this configuration minimizes steric hindrance between the aromatic rings and the carbonyl group. This defined geometry influences the approach of reagents in subsequent reactions. For instance, in reactions that create new stereocenters, such as the Michael addition of a chiral nucleophile, the E-configuration of the chalcone can lead to diastereoselectivity in the product formation. nih.gov The bulky nature of substituents near the reactive centers can also sterically hinder the approach of reagents, thereby slowing down reaction rates.

Spectroscopic and Structural Characterization Advanced Research Applications

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Techniques such as 1D NMR (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC, and NOESY) are employed to make unambiguous assignments of all proton and carbon signals. For instance, in analogous compounds like 4-ethoxy-3-methoxybenzaldehyde, the ethoxy group protons typically appear as a triplet and a quartet in the upfield region of the ¹H NMR spectrum, while the aromatic protons exhibit characteristic splitting patterns in the downfield region. chemicalbook.com The aldehydic proton is expected to be the most deshielded proton, appearing as a singlet further downfield.

Conformational analysis of the flexible ethoxy and prop-2-en-1-yloxy side chains can be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY). chemrxiv.org NOESY experiments reveal through-space correlations between protons that are in close proximity, providing insights into the preferred spatial arrangement of these substituents relative to the benzaldehyde (B42025) core. Computational NMR studies can further complement experimental data by predicting chemical shifts for different possible conformers, helping to identify the most stable conformation in solution. chemrxiv.org The study of similar molecules, such as 2-(prop-2-yn-1-yloxy)benzaldehyde, shows that the methylene (B1212753) protons of the propargyl group are influenced by the acetylenic proton, leading to long-range couplings, a phenomenon that could be analogously observed for the prop-2-en-1-yloxy group. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Ethoxy-3-(prop-2-en-1-yloxy)benzaldehyde

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aldehydic H | ~9.8 | s |

| Aromatic H | 6.9 - 7.5 | m |

| O-CH₂ (prop-2-en-1-yl) | ~4.6 | d |

| CH=CH₂ (prop-2-en-1-yl) | 5.2 - 6.1 | m |

| O-CH₂ (ethyl) | ~4.1 | q |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (aldehyde) | ~191 |

| Aromatic C | 110 - 155 |

| O-CH₂ (prop-2-en-1-yl) | ~70 |

| CH=CH₂ (prop-2-en-1-yl) | 117 - 133 |

| O-CH₂ (ethyl) | ~64 |

Vibrational Spectroscopy (FT-IR, Raman) for Detailed Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in this compound and the nature of intermolecular interactions in the solid state.

The FT-IR spectrum is expected to show characteristic absorption bands corresponding to the various functional groups. A strong band around 1700 cm⁻¹ is indicative of the C=O stretching of the aldehyde group, a feature observed in many benzaldehyde derivatives. niscpr.res.in The presence of the prop-2-en-1-yloxy group would be confirmed by bands corresponding to C=C stretching (around 1650 cm⁻¹) and =C-H bending vibrations. The ethoxy group would exhibit C-O stretching and C-H bending modes. Aromatic C-H and C=C stretching vibrations are also expected in their characteristic regions. For instance, the gas-phase IR spectrum of the related 4-ethoxybenzaldehyde (B43997) shows prominent bands that can be assigned to these vibrational modes. nist.gov

Raman spectroscopy provides complementary information. Due to the different selection rules, vibrations that are weak in the FT-IR spectrum may be strong in the Raman spectrum, and vice versa. This is particularly useful for analyzing the non-polar C=C bond of the prop-2-en-1-yloxy group and the aromatic ring system. nih.gov

In the solid state, intermolecular interactions, such as C-H···O hydrogen bonds, can be inferred from shifts in the vibrational frequencies of the involved functional groups. nih.gov Computational studies on similar molecules, like 4-ethoxy-2,3-difluoro benzamide, have shown that density functional theory (DFT) calculations can accurately predict vibrational spectra and aid in the assignment of complex vibrational modes. researchgate.net

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde | C=O stretch | ~1700 |

| Aldehyde | C-H stretch | ~2850, ~2750 |

| Alkene | C=C stretch | ~1650 |

| Alkene | =C-H bend | ~910-990 |

| Aromatic | C=C stretch | ~1600, ~1500, ~1450 |

High-Resolution Mass Spectrometry for Elucidating Reaction Pathways and Complex Product Characterization

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of this compound and for elucidating the fragmentation pathways of the molecule. This information is crucial for confirming its identity, characterizing reaction products, and understanding its stability under various conditions.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed, and its high-resolution measurement would provide the exact mass, confirming the molecular formula. The fragmentation pattern provides a fingerprint of the molecule's structure. For this compound, characteristic fragmentation would likely involve the loss of the aldehyde group (CHO), the ethoxy group (OC₂H₅), and the prop-2-en-1-yloxy group (OCH₂CH=CH₂). The mass spectrum of the related compound 4-ethoxybenzaldehyde shows a prominent molecular ion peak and fragments corresponding to the loss of hydrogen and the ethoxy group. nist.gov

By employing tandem mass spectrometry (MS/MS) techniques, specific ions can be isolated and further fragmented to establish connectivity within the molecule. nih.gov This is particularly useful for distinguishing between isomers and for identifying unknown products in a reaction mixture. The study of flavonoid fragmentation, for example, reveals common neutral losses and diagnostic product ions that can be applied by analogy to understand the fragmentation of this benzaldehyde derivative. mdpi.com This detailed fragmentation analysis is invaluable for monitoring reaction progress and identifying byproducts.

Table 4: Predicted Key Mass Fragments for this compound

| Fragment | Proposed Structure |

|---|---|

| [M]⁺ | C₁₂H₁₄O₃⁺ |

| [M - H]⁺ | C₁₂H₁₃O₃⁺ |

| [M - CHO]⁺ | C₁₁H₁₃O₂⁺ |

| [M - OC₂H₅]⁺ | C₁₀H₉O₂⁺ |

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation and Supramolecular Assembly Analysis

In these related structures, the benzaldehyde moiety is essentially planar, indicating effective conjugation. nih.govresearchgate.net The molecules are often linked in the crystal lattice through various non-covalent interactions, such as C-H···O hydrogen bonds and π-π stacking interactions. nih.govrsc.org For example, in the crystal structure of 4-(prop-2-yn-1-yloxy)benzaldehyde, molecules form inversion dimers through π-π stacking, and these dimers are further connected by C-H···O hydrogen bonds, creating a ladder-like structure. nih.govresearchgate.net

A similar supramolecular assembly can be anticipated for this compound. The ethoxy and prop-2-en-1-yloxy groups will influence the crystal packing, and their conformations in the solid state would be precisely determined. This detailed structural information is vital for understanding the material's physical properties and for designing new materials with specific solid-state architectures.

Table 5: Crystallographic Data for the Analogous Compound 4-(Prop-2-yn-1-yloxy)benzaldehyde

| Parameter | Value |

|---|---|

| Formula | C₁₀H₈O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.906 (3) |

| b (Å) | 7.385 (2) |

| c (Å) | 14.036 (5) |

| β (°) | 102.025 (5) |

| V (ų) | 801.5 (5) |

| Z | 4 |

Data from Doi, I., & Okuno, T. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(1), o125. nih.gov

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Pathway Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems like this compound. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital (usually a π or n orbital) to a higher energy molecular orbital (usually a π* orbital).

The UV-Vis spectrum of benzaldehyde and its derivatives typically shows two main absorption bands. researchgate.net The more intense band at shorter wavelengths (around 250 nm) is attributed to the π → π* transition of the benzene (B151609) ring conjugated with the carbonyl group. A weaker band at longer wavelengths (around 280-300 nm) is assigned to the n → π* transition of the carbonyl group. researchgate.net

The presence of the ethoxy and prop-2-en-1-yloxy substituents, which are electron-donating groups, is expected to cause a bathochromic (red) shift in the π → π* absorption band due to the extension of the conjugated system. This shift provides evidence for the electronic communication between the substituents and the benzaldehyde core. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the electronic absorption spectra and help in the assignment of the observed transitions. researchgate.net The analysis of the UV-Vis spectrum is therefore crucial for understanding the electronic structure and the extent of conjugation in this compound.

Table 6: Expected UV-Vis Absorption Maxima for this compound

| Transition | Expected λ (nm) |

|---|---|

| π → π* | ~260 - 280 |

Computational and Theoretical Chemistry Studies

Frontier Molecular Orbital (FMO) Analysis and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a significant parameter that provides information about the kinetic stability and chemical reactivity of the molecule. researchgate.net For related benzaldehyde (B42025) derivatives, the HOMO is typically localized over the benzene (B151609) ring and the oxygen atoms of the substituent groups, while the LUMO is often centered on the carbonyl group and the benzene ring. mdpi.com

Global reactivity descriptors, such as hardness (η), chemical potential (μ), and the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. A low HOMO-LUMO gap generally signifies a more reactive molecule. For similar compounds, these calculations have indicated significant chemical reactivity. nih.gov

Table 1: Illustrative Global Reactivity Descriptors (Based on related compounds)

| Parameter | Symbol | Formula | Typical Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | ~ -6.0 |

| LUMO Energy | ELUMO | - | ~ -1.5 |

| Energy Gap | ΔE | ELUMO - EHOMO | ~ 4.5 |

| Hardness | η | (ELUMO - EHOMO) / 2 | ~ 2.25 |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | ~ -3.75 |

Note: These values are illustrative and based on data for structurally similar molecules.

Natural Bond Orbital (NBO) Analysis for Understanding Electron Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and intramolecular interactions. It provides a detailed picture of the electron delocalization and hyperconjugative interactions within a molecule. In substituted benzaldehydes, NBO analysis reveals significant electron delocalization from the oxygen lone pairs of the alkoxy groups to the π* orbitals of the benzene ring and the carbonyl group. rasayanjournal.co.in These interactions contribute to the stability of the molecule. The hyperconjugative interactions can be quantified by the second-order perturbation energy, E(2), which indicates the strength of the interaction between donor and acceptor orbitals. For 4-Ethoxy-3-(prop-2-en-1-yloxy)benzaldehyde, strong intramolecular hyperconjugative interactions are expected, influencing its electronic properties and reactivity. mdpi.comnih.govresearchgate.net

Prediction of Spectroscopic Parameters (NMR chemical shifts, vibrational frequencies, electronic transitions)

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. DFT methods can accurately predict 1H and 13C NMR chemical shifts, which are crucial for structural elucidation. rasayanjournal.co.in Vibrational frequencies calculated using DFT, often with scaling factors, can be correlated with experimental FT-IR and FT-Raman spectra to assign vibrational modes. For related molecules, there is good agreement between theoretical and experimental vibrational spectra. rasayanjournal.co.in

Electronic transitions, which are observed in UV-Vis spectroscopy, can also be predicted using Time-Dependent DFT (TD-DFT). These calculations provide information about the excitation energies and oscillator strengths of the electronic transitions, which are related to the HOMO-LUMO transitions. mdpi.comnih.gov

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for identifying the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. In substituted benzaldehydes, the negative potential (red and yellow regions) is typically localized around the electronegative oxygen atoms, particularly the carbonyl oxygen, indicating sites for electrophilic attack. The positive potential (blue regions) is usually found around the hydrogen atoms, suggesting sites for nucleophilic attack. nih.gov For this compound, the MEP surface would highlight the carbonyl oxygen as a primary site for electrophilic interaction.

Theoretical Evaluation of Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, often found in push-pull systems, can exhibit non-linear optical (NLO) properties. The first-order hyperpolarizability (β) is a key parameter for quantifying the NLO response of a molecule. Theoretical calculations, typically at the DFT level, can predict the components of the hyperpolarizability tensor. Substituted benzaldehydes with electron-donating alkoxy groups and an electron-withdrawing aldehyde group can possess notable NLO properties. rasayanjournal.co.in The delocalization of π-electrons across the molecule enhances these properties. The calculated hyperpolarizability of related molecules suggests that this compound may also be a promising candidate for NLO applications. mdpi.comnih.gov

Intermolecular Interaction Analysis (e.g., Hirshfeld surfaces, lattice energy calculations)

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions in a crystal lattice. By mapping properties like dnorm, di, and de onto the molecular surface, it is possible to identify and analyze different types of intermolecular contacts, such as hydrogen bonds and π-π stacking interactions. nih.gov For crystalline structures of similar benzaldehyde derivatives, Hirshfeld analysis has revealed the importance of C-H···O interactions and π-π stacking in stabilizing the crystal packing. researchgate.netnih.gov These interactions play a crucial role in the supramolecular assembly of the molecules in the solid state. Although the crystal structure of the title compound is not detailed in the provided context, it is expected that such interactions would be significant in its solid-state organization.

Computational Modeling of Reaction Mechanisms and Transition States

Computational and theoretical chemistry studies, particularly those employing Density Functional Theory (DFT), provide significant insights into the reaction mechanisms and transition states involving aryl allyl ethers like this compound. While specific computational studies on this exact molecule are not extensively documented in publicly available literature, the principles and findings from studies on analogous compounds can be extrapolated to understand its likely behavior, especially concerning the Claisen rearrangement.

The Claisen rearrangement is a thermally induced pericyclic reaction where an aryl allyl ether rearranges to form an ortho-allyl phenol (B47542). Computational modeling is instrumental in elucidating the intricate details of this researchgate.netresearchgate.net-sigmatropic shift, including the geometry of the transition state, the activation energy, and the influence of various substituents on the reaction kinetics.

For a molecule such as this compound, DFT calculations would typically be employed to model the rearrangement to its corresponding ortho-allyl phenol isomer. These calculations can predict the most favorable reaction pathway and the structure of the transition state. It is widely accepted that the Claisen rearrangement proceeds through a concerted, chair-like transition state.

Computational studies on similar systems have shown that the electronic nature of the substituents on the aromatic ring can significantly influence the activation energy of the rearrangement. researchgate.net Electron-donating groups, such as the ethoxy group at the para position in the target molecule, are generally expected to facilitate the reaction by increasing the electron density of the aromatic ring, thereby stabilizing the electron-deficient transition state. Conversely, the electron-withdrawing benzaldehyde group at the meta position would likely have a more complex influence, potentially affecting the regioselectivity and the energy barrier of the rearrangement.

A typical computational study would involve geometry optimization of the ground state of the reactant, the transition state, and the final product. Frequency calculations are then performed to confirm that the optimized structures correspond to energy minima (for the reactant and product) or a first-order saddle point (for the transition state). The calculated energies can then be used to determine the activation energy (ΔG‡) of the reaction.

The table below illustrates the type of data that would be generated from a DFT study on the Claisen rearrangement of a generic aryl allyl ether, which would be analogous to the study of this compound.

| Structure | Method/Basis Set | Total Energy (Hartree) | Relative Energy (kcal/mol) |

| Reactant | B3LYP/6-31G | -575.123456 | 0.00 |

| Transition State | B3LYP/6-31G | -575.087654 | 22.47 |

| Product | B3LYP/6-31G* | -575.145678 | -13.95 |

Note: The values presented in this table are hypothetical and for illustrative purposes only. They represent the kind of data generated in computational studies of Claisen rearrangements.

Furthermore, computational models can investigate the influence of catalysts on the reaction mechanism. For instance, Lewis acids have been shown to catalyze the Claisen rearrangement, and DFT calculations can model the coordination of the Lewis acid to the ether oxygen or the aldehyde, and determine how this interaction lowers the activation energy barrier. nih.gov Studies on other systems have indicated that the rate-determining step in such rearrangements can shift from the researchgate.netresearchgate.net-sigmatropic shift to tautomerization, depending on the specific substrate and conditions. researchgate.net

In addition to the thermal rearrangement, computational studies could also explore other potential reaction pathways and the formation of byproducts. Natural Bond Orbital (NBO) analysis can provide further insights into the electronic structure of the transition state and the nature of the bond-breaking and bond-forming processes.

Applications in Advanced Chemical Science and Research Excluding Clinical Aspects

Role as a Versatile Building Block in Complex Organic Synthesis

4-Ethoxy-3-(prop-2-en-1-yloxy)benzaldehyde is a valuable intermediate in organic synthesis, primarily due to the distinct reactivity of its aldehyde and allyl ether functional groups. It serves as a precursor for more complex molecules, including pharmaceutical intermediates and natural product analogues.

The synthesis of the parent compound typically involves the allylation of ethyl vanillin (B372448) (3-ethoxy-4-hydroxybenzaldehyde) with an allyl halide, such as allyl bromide, in the presence of a base. This straightforward etherification provides a molecule primed for subsequent transformations. nih.gov

A cornerstone of its utility is its role as a substrate for the Aromatic Claisen Rearrangement , a powerful carbon-carbon bond-forming reaction. wikipedia.orgorganicreactions.org When heated, typically at temperatures around 200-250°C, the compound undergoes a cnadditives.comcnadditives.com-sigmatropic rearrangement. organic-chemistry.orglibretexts.org In this concerted, intramolecular process, the allyl group migrates from the phenolic oxygen to the ortho position on the aromatic ring, forming 5-allyl-4-ethoxy-3-hydroxybenzaldehyde. This reaction is a classic method for the synthesis of ortho-allyl phenols, which are important structural motifs and intermediates. libretexts.org

Key Transformations and Applications:

Claisen Rearrangement: Provides access to C-allylated phenolic compounds, which are precursors for various heterocyclic systems and other complex molecular architectures. libretexts.org

Aldehyde Group Manipulations: The aldehyde functional group is a versatile handle for numerous synthetic operations. It can be:

Oxidized to a carboxylic acid, yielding a substituted benzoic acid derivative. researchgate.net

Reduced to a primary alcohol, forming the corresponding benzyl (B1604629) alcohol. researchgate.net

Engaged in condensation reactions (e.g., Knoevenagel, Wittig) to extend the carbon chain.

Converted into imines or other nitrogen-containing heterocycles. frontiersin.org

Allyl Group Modifications: The terminal double bond of the allyl group can be subjected to various reactions, such as epoxidation, dihydroxylation, or metathesis, further increasing the molecular complexity.

These reactions underscore the compound's role as a multifunctional building block, enabling the synthesis of diverse and complex molecular targets.

Interactive Data Table: Synthetic Potential of this compound

| Functional Group | Reaction Type | Product Class | Significance |

|---|---|---|---|

| Allyl Ether | Claisen Rearrangement | ortho-Allyl Phenol (B47542) | Forms a new C-C bond; key intermediate for complex synthesis. libretexts.org |

| Aldehyde | Oxidation | Carboxylic Acid | Introduces an acidic functional group for further derivatization. researchgate.net |

| Aldehyde | Reduction | Benzyl Alcohol | Creates a primary alcohol for esterification or etherification. researchgate.net |

| Aldehyde | Condensation (e.g., Wittig) | Alkene | Carbon chain extension. |

| Allyl Group (C=C) | Epoxidation | Epoxide | Versatile intermediate for ring-opening reactions. |

Utilization in Material Science for Polymer and Specialty Chemical Development

While specific research focusing exclusively on this compound in material science is not widely documented, its parent molecule, vanillin, is recognized as a promising renewable building block for polymer synthesis. researchgate.netrsc.org By extension, the functional groups present in O-allyl ethyl vanillin offer significant potential for applications in polymer and specialty chemical development.

The allyl group is a key feature for polymerization. It can participate in chain-growth polymerization reactions, such as free-radical polymerization, or in step-growth processes like thiol-ene coupling. This allows the molecule to be incorporated as a monomer into polymer backbones or used as a cross-linking agent to create thermoset resins. Vanillin-derived allylated compounds have been explored for such purposes. researchgate.net

Furthermore, the aldehyde and the resulting phenol (after Claisen rearrangement) can be used to synthesize bio-based epoxy resins, polyesters, and benzoxazines, contributing to the development of sustainable materials. frontiersin.orgresearchgate.net

Design and Synthesis of Chemo-Sensors and Probes

Based on available scientific literature, there are no specific, detailed research findings on the application of this compound in the design and synthesis of chemo-sensors and probes. The development of chemo-sensors often relies on molecules with specific fluorogenic, chromogenic, or electrochemical properties that change upon binding to a target analyte, and this particular compound has not been identified for such purposes in published research.

Application in Ligand Design for Organometallic Catalysis

There is currently no readily available scientific literature describing the use of this compound for ligand design in organometallic catalysis. Ligand synthesis typically requires specific chelating groups (e.g., phosphines, amines, N-heterocyclic carbenes) that can coordinate effectively to a metal center, and this molecule is not a conventional precursor for such ligands.

Scaffolding for Methodological Development in Synthetic Organic Chemistry

This compound serves as an excellent molecular scaffold for the development of new synthetic methodologies, particularly for the Claisen rearrangement. The traditional thermal Claisen rearrangement requires high temperatures, which can limit its applicability for sensitive substrates. organic-chemistry.org This compound provides a well-defined substrate to explore and optimize new catalytic systems aimed at accelerating this transformation under milder conditions.

For instance, it can be used as a model compound to test the efficacy of Lewis acids or other catalysts in promoting the cnadditives.comcnadditives.com-sigmatropic rearrangement. princeton.edu Researchers can systematically study the effects of different catalysts, solvents, and reaction conditions on the reaction rate and yield, using the conversion of this compound to its rearranged isomer as a benchmark. The clear structural change and the distinct spectroscopic signatures of the reactant and product make reaction monitoring straightforward, facilitating the development of more efficient and general synthetic methods.

Advanced Analytical Methodologies Applied to Research Study

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable tools for assessing the purity of 4-Ethoxy-3-(prop-2-en-1-yloxy)benzaldehyde and for monitoring the progress of its synthesis, typically achieved through a Williamson ether synthesis by reacting ethylvanillin with an allyl halide.

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC method is commonly employed for purity assessment. In a typical setup, a C18 column is used with a mobile phase consisting of a gradient mixture of acetonitrile (B52724) and water. Detection is often carried out using a UV detector at a wavelength where the benzaldehyde (B42025) moiety shows strong absorbance. By comparing the peak area of the main compound with any impurity peaks, the purity can be accurately determined.

For reaction monitoring, small aliquots of the reaction mixture can be withdrawn at regular intervals, quenched, and injected into the HPLC system. This allows for the tracking of the disappearance of the starting material (ethylvanillin) and the appearance of the product, this compound.

Gas Chromatography (GC) , coupled with a flame ionization detector (FID), is another powerful technique for purity analysis and reaction monitoring, especially for volatile compounds. For the analysis of this compound, a high-temperature capillary column is used. The sample is vaporized in the injector and carried through the column by an inert gas. The separation is based on the differential partitioning of the compounds between the mobile and stationary phases.

During synthesis, GC can monitor the consumption of the more volatile starting materials and the formation of the product. The progress of the O-allylation of ethylvanillin can be followed by observing the emergence of the product peak at a specific retention time.

| Parameter | HPLC Conditions | GC Conditions |

| Column | C18 (4.6 x 250 mm, 5 µm) | HP-5 (30 m x 0.32 mm, 0.25 µm) |

| Mobile Phase/Carrier Gas | Acetonitrile/Water Gradient | Helium |

| Flow Rate | 1.0 mL/min | 1.5 mL/min |

| Detector | UV at 280 nm | Flame Ionization Detector (FID) |

| Temperature | Ambient | Oven: 150°C to 250°C at 10°C/min |

| Injection Volume | 10 µL | 1 µL (split mode) |

In Situ Spectroscopic Techniques for Real-time Reaction Pathway Monitoring

In situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, provide a non-invasive method for monitoring the synthesis of this compound in real-time. By immersing an attenuated total reflectance (ATR) probe directly into the reaction vessel, spectra can be continuously collected without the need for sampling.

In the synthesis of this compound from ethylvanillin, the progress of the reaction can be monitored by observing changes in the infrared spectrum. Key vibrational bands that can be tracked include the disappearance of the broad O-H stretching band of the phenolic hydroxyl group in ethylvanillin (around 3200-3400 cm⁻¹) and the appearance of the C-O-C stretching bands of the newly formed ether linkage. The characteristic aldehyde C=O stretch (around 1680 cm⁻¹) would remain relatively constant throughout the reaction. This real-time data allows for precise determination of the reaction endpoint and can provide insights into the reaction kinetics.

| Wavenumber (cm⁻¹) | Vibrational Mode | Change During Reaction |

| 3200-3400 | O-H stretch (phenolic) | Decreases |

| 1680 | C=O stretch (aldehyde) | Remains constant |

| 1260 | C-O-C stretch (aryl ether) | Increases |

| 995, 915 | =C-H bend (allyl group) | Increases |

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of complex mixtures that may be generated during the synthesis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound. In the context of the synthesis of this compound, GC-MS is invaluable for identifying potential side-products, such as dialkylated products or unreacted starting materials.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the analysis of complex liquid mixtures. After separation by HPLC, the analyte is ionized and subjected to two stages of mass analysis. The first stage selects the molecular ion of the target compound, which is then fragmented. The second stage analyzes these fragments, providing a high degree of certainty in identification and quantification. LC-MS/MS is particularly useful for detecting and quantifying trace impurities in the final product or for analyzing reaction intermediates.

Quantitative Nuclear Magnetic Resonance (qNMR) for Yield Determination in Research Synthesis

Quantitative Nuclear Magnetic Resonance (qNMR) is an absolute method for determining the concentration or purity of a substance without the need for a calibration curve of the analyte. For determining the yield of this compound in a research synthesis, a known amount of an internal standard is added to a precisely weighed sample of the crude reaction mixture.

The ¹H NMR spectrum is then recorded, and the integral of a well-resolved signal from the analyte is compared to the integral of a signal from the internal standard. The molar ratio of the analyte to the internal standard can be calculated, and from this, the absolute amount and thus the yield of the product can be determined. For this compound, the aldehydic proton signal (around 9.8 ppm) or the protons of the ethoxy group are often suitable for quantification.

| Compound | Signal (ppm) | Multiplicity | Number of Protons |

| This compound | 9.8 | s | 1 |

| Internal Standard (e.g., Maleic Anhydride) | 7.1 | s | 2 |

By utilizing these advanced analytical methodologies, a comprehensive understanding of the chemical compound this compound can be achieved, from ensuring its purity to optimizing its synthesis and accurately quantifying its formation.

Future Research Directions and Outlook

Exploration of Sustainable and Eco-friendly Synthetic Routes

Future research will likely prioritize the development of green and sustainable methods for the synthesis of 4-Ethoxy-3-(prop-2-en-1-yloxy)benzaldehyde, moving away from traditional methods that may involve harsh reagents and solvents.

Key areas of investigation could include:

Aqueous Phase Synthesis: Research into performing the O-allylation of ethyl vanillin (B372448) in water would be a significant step towards a more sustainable process. The use of magnetically separable nano-catalysts, such as palladium immobilized on dopamine-functionalized ferrite (B1171679) nanoparticles, has proven effective for O-allylation of phenols with allylic acetates in water, offering a recyclable and eco-friendly catalytic system. rsc.orgmorressier.com

Phase-Transfer Catalysis (PTC): PTC represents a clean and efficient strategy for synthesizing allyl ethers under mild conditions, often with high yields and selectivity. mdpi.com Future studies could optimize PTC conditions for the allylation of ethyl vanillin, minimizing by-products and simplifying purification. mdpi.com

Alternative Alkylating Agents: Exploring greener allylating agents, such as diallyl carbonate, in conjunction with organocatalysts or light-assisted catalysis using layered double oxides, could provide sustainable alternatives to traditional allyl halides. researchgate.net

| Synthetic Strategy | Potential Advantage | Relevant Research Area |

| Aqueous Phase Synthesis | Eliminates organic solvents, catalyst is recyclable | Green Chemistry, Nanocatalysis |

| Phase-Transfer Catalysis | High yield and selectivity, mild conditions | Green Synthesis, Process Chemistry |

| Alternative Allylating Agents | Use of non-toxic, sustainable reagents | Organocatalysis, Photocatalysis |

| One-Pot Procedures | Reduced waste, improved efficiency, lower cost | Tandem Reactions, Process Intensification |

Development of Novel Catalytic Transformations Involving the Compound

The multifunctionality of this compound makes it an excellent substrate for exploring novel catalytic transformations. Research can target the aldehyde, the allyl group, or the aromatic ring.

Transformations of the Aldehyde Group: The aldehyde functionality is a gateway to numerous chemical structures. Future work could explore:

Catalytic Reduction: Highly selective catalytic reduction to the corresponding alcohol is a fundamental transformation. researchgate.net

Condensation Reactions: Reactions like the Perkin, Knoevenagel, or Wittig reactions can be catalytically driven to produce α,β-unsaturated acids, esters, or alkenes, respectively, which are valuable chemical intermediates. numberanalytics.com

Synergistic Catalysis: Applying novel strategies like synergistic enamine, photoredox, and cobalt triple catalysis could lead to complex aromatic structures from aldehyde precursors. nih.gov

Transformations of the Allyl Group: The allyl ether moiety offers unique reactivity:

Isomerization: Transition metal complexes, particularly those based on ruthenium, can catalyze the isomerization of the allyl ether to the corresponding 1-propenyl ether. mdpi.com These propenyl ethers are highly reactive monomers for cationic photopolymerization. mdpi.com

Allylic Oxidation: Direct C-H activation of the allyl group to install carbonyl or hydroxyl functionalities can produce valuable α,β-unsaturated ketones or allylic alcohols, which are motifs found in many natural products and pharmaceuticals. researchgate.net

Cross-Coupling and Metathesis: The allyl group can participate in various C-C and C-O bond-forming reactions, such as those catalyzed by aluminum chloride (AlCl₃) or palladium complexes, enabling allylation, alkynylation, or metathesis reactions to build more complex molecular architectures. tandfonline.comtandfonline.com

Integration into Advanced Supramolecular Architectures and Crystal Engineering

The study of how molecules interact and self-assemble in the solid state is known as crystal engineering. uoc.gr Substituted benzaldehydes are excellent candidates for building complex supramolecular networks due to their ability to form various non-covalent interactions. nih.govrsc.org

Future research in this area could focus on:

Hydrogen Bonding and π-π Stacking: Investigating the interplay of weak intermolecular forces, such as C–H⋯O hydrogen bonds involving the aldehyde and ether oxygen atoms, and π–π stacking interactions between the aromatic rings. nih.govacademie-sciences.fr These interactions are crucial in directing the formation of specific multi-dimensional supramolecular assemblies. nih.govacademie-sciences.fr

Polymorphism and Co-crystals: A systematic study of the crystallization conditions could reveal different polymorphic forms of the compound, each with unique physical properties. Co-crystallization with other molecules could generate novel materials with tailored properties, such as enhanced solubility or modified optical characteristics. The goal of crystal engineering is to understand the relationship between molecular structure and crystal structure to design materials with desired properties. nih.govnih.gov

Luminescent Materials: The extended conjugation in derivatives of this compound could lead to interesting photophysical properties. By controlling the molecular packing through crystal engineering, it may be possible to optimize luminescence and even mechanical properties simultaneously, paving the way for applications in flexible optoelectronics. rsc.org

Advanced Computational Studies for Property Prediction and Reaction Design

Computational chemistry provides powerful tools for understanding molecular properties and predicting reaction outcomes, complementing experimental work. grnjournal.usrsc.org

Potential computational investigations include:

Density Functional Theory (DFT) Studies: DFT calculations can be used to optimize the ground-state geometry of this compound and to predict its electronic properties, such as the HOMO-LUMO energy gap, which relates to its reactivity. mdpi.com Such studies can also elucidate the influence of the ethoxy and allyloxy substituents on the aromatic system. nih.govcanterbury.ac.uk

Reaction Mechanism Elucidation: Computational modeling can map out the potential energy surfaces for various reactions involving the compound. rsc.org This allows for the identification of transition states and intermediates, providing deep insight into reaction mechanisms and helping to rationalize or predict chemo-, regio-, and stereoselectivity. nih.govresearchgate.net

Prediction of Spectroscopic Properties: Quantum chemical calculations can predict spectroscopic data (e.g., NMR, IR) for the compound and its derivatives, aiding in their experimental characterization. researchgate.netresearchgate.net

Supramolecular Assembly Prediction: Crystal structure prediction (CSP) methods can be employed to explore the landscape of possible crystal packings, helping to identify potentially stable polymorphs and understand the intermolecular interactions that govern them. researchgate.net

| Computational Method | Application Area | Predicted Properties |

| Density Functional Theory (DFT) | Reactivity, Electronic Structure | Molecular geometry, HOMO-LUMO gap, charge distribution |

| Reaction Pathway Modeling | Mechanistic Studies | Transition state energies, activation barriers, reaction intermediates |

| QSPR/QSAR | Property Prediction | Spectroscopic data (NMR, IR), biological activity |

| Crystal Structure Prediction (CSP) | Materials Science | Stable polymorphs, lattice energies, packing motifs |

Potential for Derivatization into High-Value Specialty Chemicals

The structural core of this compound is closely related to vanillin, a versatile building block used in the synthesis of pharmaceuticals, fragrances, and other fine chemicals. atamanchemicals.comchemeurope.com This suggests significant potential for derivatizing the title compound into high-value products.

Future research could explore:

Pharmaceutical Intermediates: Vanillin and its derivatives are precursors to various active pharmaceutical ingredients. atamanchemicals.com The unique combination of functional groups in this compound could be exploited to synthesize novel compounds with potential biological activity.

Flavor and Fragrance Industry: The aromatic aldehyde structure is a cornerstone of the flavor and fragrance industry. google.com Modifications of the allyl group or further substitution on the ring could lead to new aroma chemicals with unique sensory profiles.

Polymer Science: As previously mentioned, isomerization of the allyl group yields a propenyl ether suitable for photopolymerization. mdpi.com This opens possibilities for creating novel polymers and advanced materials.

Bio-based Chemicals: The allylbenzene (B44316) scaffold is found in numerous natural products with demonstrated biological activities, including anticancer properties. nih.gov This compound could serve as a versatile starting material for the synthesis of complex, biologically active molecules inspired by nature. nih.gov

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-Ethoxy-3-(prop-2-en-1-yloxy)benzaldehyde?

The compound is typically synthesized via condensation reactions. For example, substituted benzaldehydes can react with allyl bromide or propenyl derivatives under reflux in ethanol with glacial acetic acid as a catalyst. This method ensures efficient etherification at the 3-position and ethoxy substitution at the 4-position. Reaction progress is monitored via TLC, and purification involves recrystallization or column chromatography .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- NMR : H NMR identifies the ethoxy group ( ~1.3–1.5 ppm for CH, ~4.0–4.2 ppm for OCH) and propenyloxy moiety ( ~4.8–5.3 ppm for allylic protons).

- GC-MS : Molecular ion peaks (e.g., m/z 220 for [M]) confirm molecular weight, while fragmentation patterns validate functional groups.

- IR : Stretching frequencies for aldehyde C=O (~1700 cm) and ether C-O (~1250 cm) are critical .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Common assays include:

- Enzyme inhibition studies (e.g., cytochrome P450 or kinase assays) to assess binding affinity.

- Cytotoxicity tests (MTT assay) against cancer cell lines.

- Antimicrobial screening via agar diffusion or microdilution methods. Reference PubChem or DrugBank entries for structurally related benzaldehydes to design protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in synthesizing this compound?

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution for ether formation.

- Catalyst tuning : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate allylation.

- Temperature control : Lower temperatures (~60°C) reduce side reactions like aldol condensation.

- In-line monitoring : Employ GC-MS or HPLC to track intermediates and adjust stoichiometry dynamically .

Q. What computational strategies predict crystallographic properties and intermolecular interactions?

- SHELX : Refine crystal structures using direct methods for phase determination and least-squares optimization for atomic positions.

- Mercury : Visualize hydrogen-bonding networks and π-π stacking via the Materials Module. Compare packing motifs to similar benzaldehydes in the Cambridge Structural Database (CSD).

- Graph set analysis : Classify hydrogen bonds (e.g., motifs) to predict stability and polymorphism .

Q. How can contradictions in reported bioactivity data for benzaldehyde derivatives be resolved?

- Standardized protocols : Replicate assays under controlled conditions (e.g., fixed pH, temperature).

- Dose-response curves : Use IC/EC values to quantify potency variations.

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from multiple studies and identify outliers.

- Mechanistic studies : Probe binding modes via molecular docking (e.g., AutoDock Vina) to reconcile activity differences .

Q. What advanced techniques characterize hydrogen-bonding patterns in the crystal lattice?

- X-ray diffraction : Resolve anisotropic displacement parameters to map electron density.

- Graph set theory : Categorize interactions using Etter’s formalism (e.g., chains, rings) to analyze supramolecular assembly.

- DFT calculations : Optimize hydrogen bond geometries (e.g., bond lengths, angles) with Gaussian or ORCA software .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products